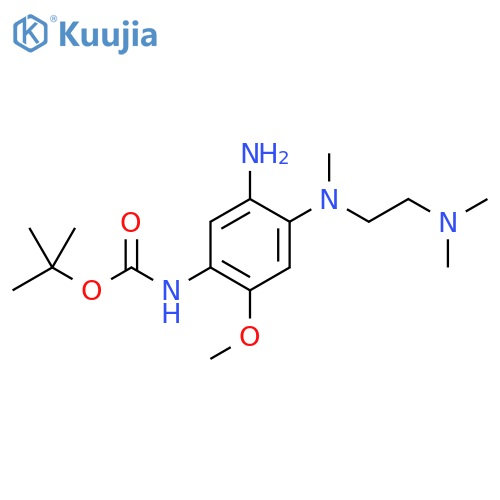Cas no 1802924-15-7 (tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate)
tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamateは、有機合成中間体として重要な化合物です。分子構造中にアミン基(-NH2)とtert-butoxycarbonyl(Boc)保護基を有し、選択的な反応性を可能にします。特に、2-(ジメチルアミノ)エチル基とメトキシ基の存在により、高い溶解性と反応部位の立体障害制御が特徴です。Boc基は酸性条件下で脱保護可能なため、ペプチド合成や医薬品中間体の多段階合成において有用です。さらに、tert-butyl基の立体効果により、官能基の安定性が向上し、保存性に優れています。本化合物は精密有機合成や医薬品開発分野での応用が期待されます。

1802924-15-7 structure
商品名:tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate
CAS番号:1802924-15-7
MF:C17H30N4O3
メガワット:338.45
CID:5103319
tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate
- EOS-62110
- Carbamic acid, N-[5-amino-4-[[2-(dimethylamino)ethyl]methylamino]-2-methoxypheny…
- Carbamic acid, N-[5-amino-4-[[2-(dimethylamino)ethyl]methylamino]-2-methoxyphenyl]-, 1,1-dimethylethyl ester
- 1802924-15-7
-
- インチ: 1S/C17H30N4O3/c1-17(2,3)24-16(22)19-13-10-12(18)14(11-15(13)23-7)21(6)9-8-20(4)5/h10-11H,8-9,18H2,1-7H3,(H,19,22)
- InChIKey: UXTORUSZNFZEPZ-UHFFFAOYSA-N
- ほほえんだ: N(C1C=C(N)C(N(C)CCN(C)C)=CC=1OC)C(=O)OC(C)(C)C
tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1391188-1g |
tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate |
1802924-15-7 | 98% | 1g |
$1037.0 | 2025-02-21 | |
| Ambeed | A1391188-250mg |
tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate |
1802924-15-7 | 98% | 250mg |
$519.0 | 2025-02-21 | |
| Ambeed | A1391188-100mg |
tert-Butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate |
1802924-15-7 | 98% | 100mg |
$260.0 | 2025-02-21 |
tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1802924-15-7 (tert-butyl(5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate) 関連製品
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
